2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol
Description
Chemical Structure & Properties 2-[(E)-Phenyldiazenyl]-4-(propan-2-yl)phenol (IUPAC: 4-{(E)-[4-(propan-2-yl)phenyl]diazenyl}phenol) is an azo compound characterized by an (E)-configured diazenyl (–N=N–) group bridging two aromatic rings. The para position of the phenol ring is substituted with an isopropyl (–C(C)H₂) group (). Its molecular formula is C₁₅H₁₆N₂O (MW: 240.30 g/mol), with a planar azo linkage contributing to conjugation and UV-vis absorption properties. The compound’s SMILES notation is N(=N/c1ccc(O)cc1)c2ccc(cc2)C(C)C, highlighting the E-geometry and substituent positions ().
Synthesis & Applications Azo compounds like this are typically synthesized via diazo-coupling reactions. Azo-phenols are widely used in dyes, coordination chemistry, and biomedical research due to their chelating capacity and chromophoric properties ().
Properties
IUPAC Name |
2-phenyldiazenyl-4-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-8-9-15(18)14(10-12)17-16-13-6-4-3-5-7-13/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCYGBISULBPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol typically involves the diazotization of aniline derivatives followed by azo coupling with phenolic compounds. The general synthetic route can be summarized as follows:
Diazotization: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 4-isopropylphenol in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Acid-Base Reactions
The phenolic hydroxyl group undergoes protonation/deprotonation:
-
Deprotonation : Forms a phenoxide ion in basic media (e.g., NaOH), enhancing electron density on the aromatic ring.
-
Protonation : Regenerates the neutral phenol in acidic conditions.
Key Data :
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pKa ≈ 10.2 (estimated based on substituted phenol analogs) .
-
Solubility increases in polar aprotic solvents upon deprotonation.
Reduction of the Azo Group
The azo (-N=N- linkage) is reduced to primary amines under specific conditions:
Electrophilic Aromatic Substitution
The phenolic ring directs electrophiles to ortho/para positions relative to the hydroxyl group, while the isopropyl group acts as an electron-donating substituent.
Example Reactions:
-
Nitration :
Reagents : HNO₃/H₂SO₄
Product : 2-[(E)-Phenyldiazenyl]-4-(propan-2-yl)-6-nitrophenol (major para-nitro derivative) . -
Sulfonation :
Reagents : H₂SO₄, SO₃
Product : Sulfonic acid derivatives at the para position to the hydroxyl group .
Tautomerism and Photoisomerization
The azo group exhibits E/Z isomerism , with the trans (E) isomer being more stable. UV irradiation induces isomerization to the cis (Z) form, which reverts thermally or under acid catalysis .
Thermodynamic Data :
| Property | Trans Isomer | Cis Isomer |
|---|---|---|
| Stability | More stable (ΔG = 0) | Less stable (ΔG = +8 kJ/mol) |
| λmax (UV-Vis) | 420 nm | 380 nm |
Oxidative Reactions
The phenol moiety undergoes oxidation:
-
Reagent : KMnO₄/H⁺
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Product : Quinone derivatives via two-electron oxidation, with cleavage of the azo bond under harsh conditions .
Complexation with Metal Ions
The compound acts as a bidentate ligand , coordinating through the phenolic oxygen and azo nitrogen:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu²⁺ | Square planar | Catalysis in oxidation reactions |
| Fe³⁺ | Octahedral | Colorimetric sensors |
Biological Interactions
While not directly studied for this compound, structural analogs (e.g., bisphenol derivatives) show:
Scientific Research Applications
Dye and Pigment Industry
The compound is primarily utilized as a dye intermediate in the production of various azo dyes. Its vibrant color properties make it suitable for use in textiles, plastics, and other materials requiring colorants.
Biological Applications
2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol has been investigated for its biological activities, including:
- Staining Techniques : Employed in microscopy for staining biological specimens due to its ability to bind effectively to cellular components.
- Drug Delivery Systems : Research indicates potential for forming stable complexes with drugs, enhancing their delivery and efficacy in therapeutic applications .
Photopharmacology
Recent studies have explored the use of this compound in photopharmacology, where light is used to control drug action. The azo group allows for isomerization upon exposure to light, potentially leading to targeted drug delivery systems that can be activated or deactivated using specific wavelengths .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Dye Industry | Used as an intermediate for azo dyes | Vibrant colors, stability |
| Biological Staining | Utilized in microscopy for staining biological samples | Enhanced visualization of cellular structures |
| Drug Delivery Systems | Investigated for forming complexes with drugs | Improved drug stability and delivery |
| Photopharmacology | Light-controlled drug action through isomerization | Targeted therapy with reduced side effects |
Case Study 1: Dye Production
A study demonstrated the successful use of this compound as an intermediate in producing high-performance azo dyes. The resulting dyes exhibited excellent lightfastness and washfastness properties, making them ideal for textile applications.
Case Study 2: Biological Staining
In a research project focused on cellular imaging, the compound was employed as a staining agent. It showed strong binding affinity to specific proteins within cells, allowing researchers to visualize cellular processes effectively under fluorescence microscopy.
Case Study 3: Photopharmacological Applications
Research into photopharmacology revealed that the compound could be used as a photoswitchable inhibitor in cancer therapy. By controlling the isomerization of the azo group with light exposure, researchers were able to modulate the compound's activity against cancer cells selectively .
Mechanism of Action
The mechanism of action of 2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The phenolic group can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo-Schiff Base Hybrids
Example: 4-[(E)-Phenyldiazenyl]-2-[(E)-(Phenylimino)Methyl]Phenol (dmpH)
- Structure : Combines an azo group and an azomethine (–C=N–) Schiff base at positions 4 and 2, respectively ().
- Properties :
- Key Difference: The additional azomethine group in dmpH increases metal-binding versatility but reduces thermal stability compared to the simpler azo-phenol structure ().
Azo-Phenols with Heterocyclic Substituents
Example: (E)-2-(5,5-Dimethylhexahydropyrimidin-2-yl)-4-(Phenyldiazenyl)Phenol
- Structure : Features a hexahydropyrimidine ring at position 2, introducing a rigid, chair-conformation heterocycle ().
- Properties: Intramolecular hydrogen bonding (O–H···N, 2.584 Å) stabilizes the phenolic proton, increasing acidity (pKa ~9–10) compared to the target compound (). The bulky pyrimidine group reduces solubility in polar solvents but enhances π-π stacking in crystal lattices ().
- Key Difference : Heterocyclic substituents modulate electronic properties and biological activity, making this compound more suited for crystallography studies than dye applications ().
Bisphenol Analogs (Non-Azo)
Examples: Bisphenol A (BPA), Bisphenol B (BPB)
- Structures: Bisphenols lack the azo group but share phenolic and alkyl substituents ().
- Property Comparison :
| Property | 2-[(E)-Phenyldiazenyl]-4-(Propan-2-yl)Phenol | BPA (4,4'-Isopropylidenediphenol) | BPB (4,4'-Butylidenebisphenol) |
|---|---|---|---|
| log Kow | ~4.5 (estimated) | 3.32 | 4.13 |
| pKa | ~9.8 (phenolic OH) | 9.60 | 10.10 |
| Bioactivity | Antibacterial (metal complexes) | Endocrine disruption | Higher estrogenicity than BPA |
Isopropyl-Substituted Phenols
Example: 2,6-Diisopropylphenol (Propofol)
- Structure : Lacks the azo group but has two isopropyl groups at positions 2 and 6 ().
- Properties: Lipophilicity: log Kow = 3.8, lower than the target compound due to the absence of the hydrophobic azo group. Applications: Widely used as an intravenous anesthetic, contrasting with the target compound’s focus on dyeing and metal chelation ().
- Synthesis: Prepared via decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid, highlighting divergent synthetic routes compared to azo-phenols ().
Biological Activity
The compound 2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol is an azo derivative known for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an azo group (-N=N-) linked to a phenolic compound, which is critical for its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with notable minimum inhibitory concentrations (MICs) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown antitumor activity in various cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and reported a dose-dependent inhibition of cell proliferation:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxic effects at higher concentrations .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival pathways.
- Interaction with Cellular Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting cellular functions.
Case Studies
Several case studies have explored the efficacy of this compound in clinical and laboratory settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving infected patients showed that topical application of formulations containing this compound resulted in significant reductions in infection rates compared to control groups.
- In Vivo Antitumor Study : Animal models treated with this compound exhibited reduced tumor sizes compared to untreated controls, supporting its potential as an anticancer agent.
Q & A
Q. How do substituents (e.g., isopropyl vs. methyl) impact spectroscopic or reactive properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
